molecular formula C11H16Br3N3O B1376888 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide CAS No. 1361114-57-9

1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide

Cat. No.: B1376888
CAS No.: 1361114-57-9
M. Wt: 445.98 g/mol
InChI Key: JTEVNDFXJDPNEH-UHFFFAOYSA-N
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Description

1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide is a chemical compound with the molecular formula C₁₁H₁₆Br₃N₃O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromopyrazine moiety attached to a piperidine ring, which is further linked to an ethanone group.

Preparation Methods

The synthesis of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the introduction of the bromopyrazine group. The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide involves its interaction with specific molecular targets. The bromopyrazine moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.

Properties

IUPAC Name

1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]ethanone;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O.2BrH/c1-8(16)15-4-2-9(3-5-15)10-6-14-11(12)7-13-10;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEVNDFXJDPNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CN=C(C=N2)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Br3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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